
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- is a natural product found in Actaea simplex, Actaea cimicifuga, and other organisms with data available.
Applications De Recherche Scientifique
Corrosion and Scale Inhibitors
Butanedioic acid derivatives such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been researched for their application as corrosion and scale inhibitors. These compounds, synthesized through acid-catalyzed hydrolysis, demonstrate effectiveness in preventing material degradation in various industrial settings (Mikroyannidis, 1987).
Metabolic Pathways in Bacteria
Studies have explored the novel metabolic pathways involving Butanedioic acid derivatives in bacteria. For instance, the metabolism of Bisphenol A (BPA) by aerobic bacteria results in the production of compounds like 2,3-bis(4-hydroxyphenyl)-1,2-propanediol through skeletal rearrangement processes (Spivack, Leib & Lobos, 1994).
Synthesis Applications
Butanedioic acid derivatives are used in enantioselective synthesis processes. For example, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using chiral β-alanine α-enolate equivalents, demonstrating the compound's role in advanced chemical synthesis techniques (Arvanitis, Motevalli & Wyatt, 1996).
Plant Systemic Defense Responses
Research in the field of agriculture has shown that stereoisomers of 2,3-butanediol, closely related to butanedioic acid derivatives, can elicit systemic defense responses in plants against viruses. This finding is significant in developing biologically based plant protection strategies (Kong, Shin, Kim & Ryu, 2018).
Green Chemistry Applications
In green chemistry, butanedioic acid derivatives like 2,3-butanediol are used for the dehydration process to produce environmentally friendly compounds such as butanone. This application highlights the role of these derivatives in sustainable chemical production processes (Zhang, Yu, Ji & Huang, 2012).
Propriétés
Numéro CAS |
35388-57-9 |
|---|---|
Nom du produit |
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- |
Formule moléculaire |
C11H12O7 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |
Clé InChI |
TUODPMGCCJSJRH-LDYMZIIASA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
Synonymes |
(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



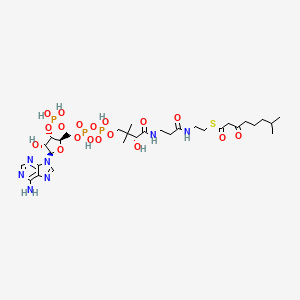
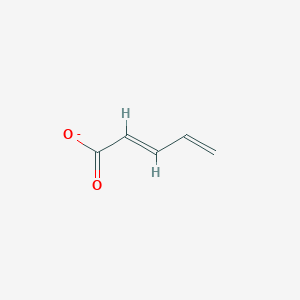
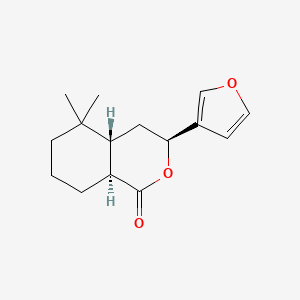
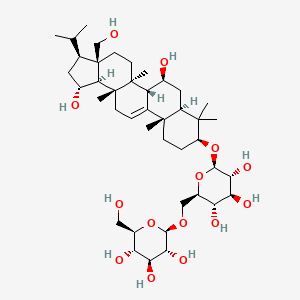
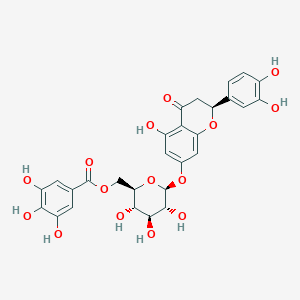
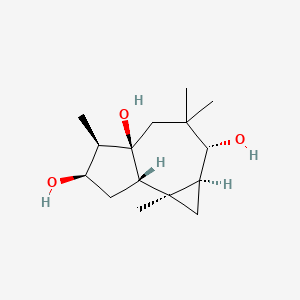
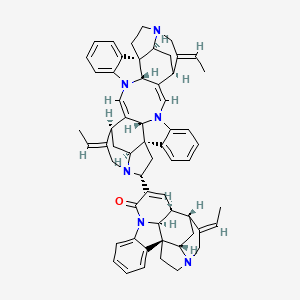
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
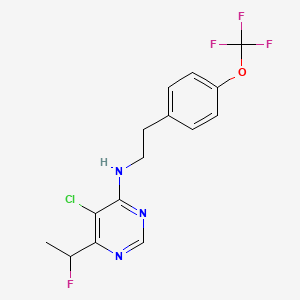
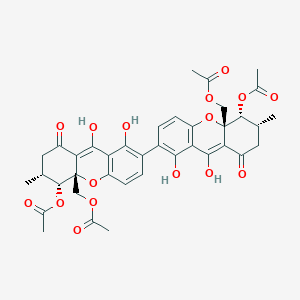
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

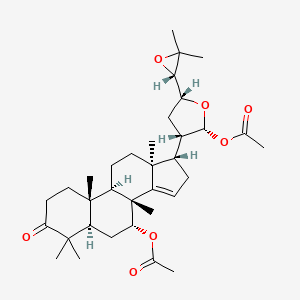
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)